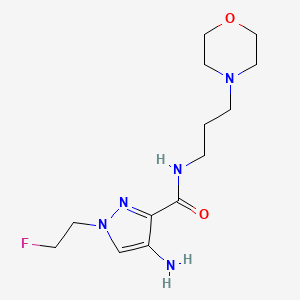
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide, also known as PF-06463922, is a small molecule inhibitor that targets the protein kinase called MAP4K4. MAP4K4 is involved in various cellular processes, including inflammation, cell proliferation, and survival. Inhibition of MAP4K4 has been shown to have potential therapeutic effects in various diseases, including cancer, diabetes, and inflammation.
Mecanismo De Acción
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide inhibits the activity of MAP4K4 by binding to the ATP-binding site of the kinase domain. This prevents the kinase from phosphorylating downstream targets, leading to the inhibition of various cellular processes that are regulated by MAP4K4.
Biochemical and Physiological Effects
In preclinical studies, this compound has been shown to have various biochemical and physiological effects. In cancer, this compound has been shown to induce cell death, inhibit cell proliferation, and reduce tumor growth. In diabetes, this compound has been shown to improve glucose tolerance and insulin sensitivity by increasing glucose uptake in skeletal muscle and adipose tissue. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in various solvents. It has been extensively studied in preclinical models, and its mechanism of action is well understood. However, this compound also has some limitations. It has low selectivity for MAP4K4 and can inhibit other kinases, which can lead to off-target effects. Additionally, its potency is relatively low compared to other kinase inhibitors.
Direcciones Futuras
There are several future directions for research on 4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide. One area of interest is the development of more selective inhibitors of MAP4K4. Another area of interest is the investigation of the role of MAP4K4 in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the combination of this compound with other therapies, such as chemotherapy or immunotherapy, could be explored to enhance its therapeutic effects. Finally, the development of this compound as a clinical drug could be pursued, although further research is needed to determine its safety and efficacy in humans.
Métodos De Síntesis
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis process involves the use of reagents such as sodium hydride, sodium borohydride, and various solvents. The final product is obtained through purification using column chromatography.
Aplicaciones Científicas De Investigación
4-Amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrazole-3-carboxamide has been extensively studied in preclinical models for various diseases. In cancer, inhibition of MAP4K4 has been shown to have anti-tumor effects in various cancer types, including breast, lung, and pancreatic cancer. In diabetes, inhibition of MAP4K4 has been shown to improve glucose tolerance and insulin sensitivity in preclinical models. In inflammation, inhibition of MAP4K4 has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
4-amino-1-(2-fluoroethyl)-N-(3-morpholin-4-ylpropyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22FN5O2/c14-2-5-19-10-11(15)12(17-19)13(20)16-3-1-4-18-6-8-21-9-7-18/h10H,1-9,15H2,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVZSGJAQAUHPDT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=NN(C=C2N)CCF |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

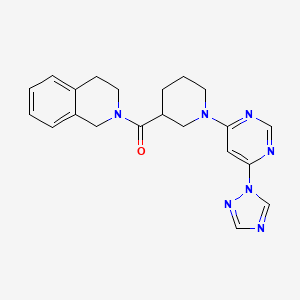
![4-butoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2357043.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2357044.png)
![N-(2-bromophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2357046.png)
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-(phenylsulfonyl)acrylate](/img/structure/B2357047.png)
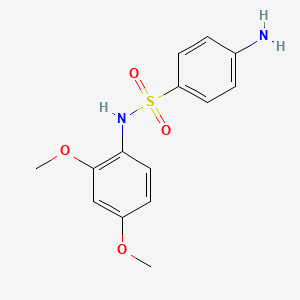
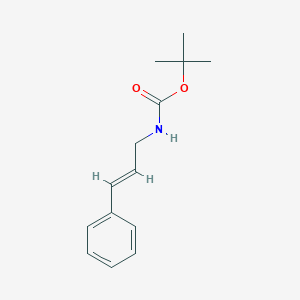
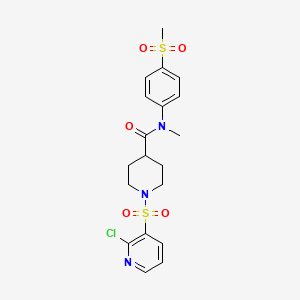
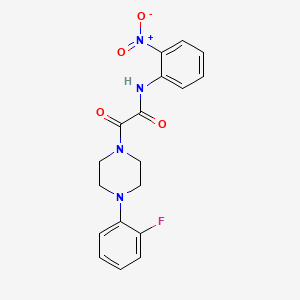
![2-[3-(3-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2357056.png)
![4-[2-(Piperidin-4-yl)ethyl]morpholine hydrochloride](/img/structure/B2357058.png)
![N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2357062.png)

![7-((5-(4-isopropylphenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-2H-chromen-2-one](/img/structure/B2357064.png)